molecular formula C15H15Cl2N3O2 B2552682 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride CAS No. 2241127-89-7

1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride

Cat. No.: B2552682
CAS No.: 2241127-89-7
M. Wt: 340.2
InChI Key: TWSUHLRDGZWQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride is a useful research compound. Its molecular formula is C15H15Cl2N3O2 and its molecular weight is 340.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

Benzimidazole derivatives, including the specific structure mentioned, are synthesized for their potential applications in various fields, such as materials science and pharmaceutical chemistry. Studies have demonstrated the synthesis of benzimidazole compounds for their use in creating new materials with desirable properties, such as enhanced solubility and thermal stability. These compounds serve as intermediates in the development of polymers, dyes, and other chemicals requiring specific functional groups for activity (Butt et al., 2005; Wang et al., 2006).

Biological Activity

Research into benzimidazole derivatives, including the core structure of "1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid; dihydrochloride", has revealed various biological activities. These compounds have been evaluated for antimicrobial, anti-inflammatory, and antifungal properties. For instance, certain benzimidazole derivatives demonstrate moderate anti-inflammatory activity and potent activity against Candida species, highlighting their potential in antimicrobial and antifungal drug development (Tozkoparan et al., 1999; Göker et al., 2002).

Mechanism of Action

Benzimidazoles resemble purine-like structure and elicit some biological application . They are found as isosters of naturally occurring nucleotides, which allows them to contact easily with the biopolymers of the living system .

Safety and Hazards

The compound has been classified under GHS07 and the signal word is Warning . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzimidazoles have evolved as an important heterocyclic nucleus due to its wide range of pharmacological applications . They are used in various therapeutic uses which are antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more . The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity .

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2.2ClH/c16-8-10-1-4-12(5-2-10)18-9-17-13-7-11(15(19)20)3-6-14(13)18;;/h1-7,9H,8,16H2,(H,19,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSUHLRDGZWQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N2C=NC3=C2C=CC(=C3)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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